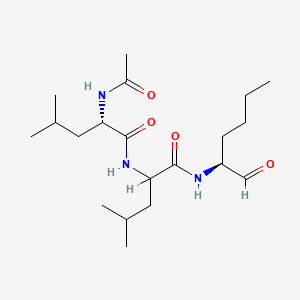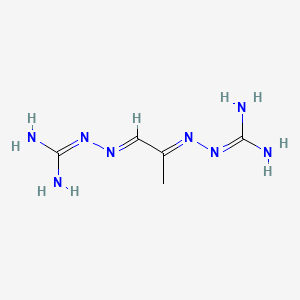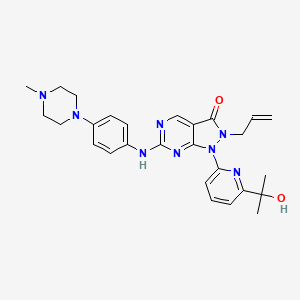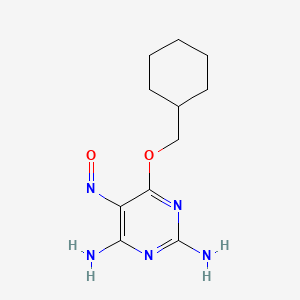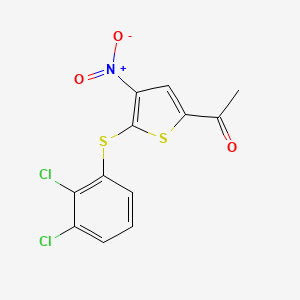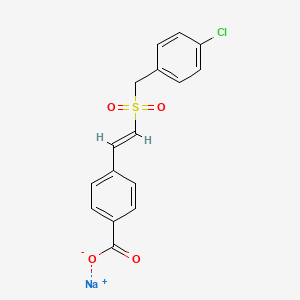
BIIB021
Overview
Description
BIIB021 is an orally available, fully synthetic small-molecule inhibitor of the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the maturation and stabilization of various cellular proteins. Inhibition of Hsp90 results in the degradation of oncoproteins that drive malignant progression, making Hsp90 a significant target for cancer therapy .
Mechanism of Action
Target of Action
BIIB021, also known as 6-chloro-9-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-9H-purin-2-amine, is a fully synthetic inhibitor of the heat shock protein Hsp90 . Hsp90 is a molecular chaperone that plays a crucial role in the maturation and stabilization of cellular proteins . It is involved in the regulation of several key oncogenic signaling proteins and steroid receptors .
Mode of Action
This compound binds competitively with geldanamycin in the ATP-binding pocket of Hsp90 . This binding inhibits the chaperone activity of Hsp90, leading to the degradation of client proteins . The activity of Hsp90 maintains a variety of client proteins in their active conformation .
Biochemical Pathways
The inhibition of Hsp90 by this compound results in the degradation of oncoproteins that drive malignant progression . This includes proteins such as HER-2, AKT, and Raf-1 . The degradation of these proteins disrupts the signaling cascades they are involved in, affecting various biochemical pathways .
Pharmacokinetics
The maximum tolerated dose (MTD) of this compound was found to be 700 mg twice weekly when dosed for 3 weeks out of each 4-week course . The plasma exposure to this compound was dose-dependent, with the maximum concentration (Cmax) occurring at approximately 90 minutes and the half-life (t1/2) being approximately 1 hour across dosing cohorts of 25 to 800 mg this compound twice weekly .
Result of Action
The inhibition of Hsp90 by this compound leads to the degradation of client proteins, which results in growth inhibition and cell death in cell lines from a variety of tumor types at nanomolar concentrations . In addition, this compound treatment up-regulates the expression of the heat shock proteins Hsp70 and Hsp27 .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For example, the compound’s action can be potentiated by other therapeutics . Furthermore, this compound has been shown to overcome multidrug resistance, suggesting that it may be effective in a variety of treatment environments .
Biochemical Analysis
Biochemical Properties
BIIB021 binds competitively with geldanamycin in the ATP-binding pocket of Hsp90 . This binding inhibits the chaperone activity of Hsp90, resulting in the degradation of Hsp90 client proteins including HER-2, AKT, and Raf-1 . It also up-regulates the expression of heat shock proteins Hsp70 and Hsp27 .
Cellular Effects
This compound has been shown to inhibit cell growth and induce cell death in a variety of tumor cell lines at nanomolar concentrations . It downregulates HSP90 expression in cells and inhibits the refolding activity of luciferase in the presence of cell lysate . It also alters the transcript levels of cancer-related genes involved in various cellular processes such as metastases, apoptotic cell death, cell cycle, cellular senescence, DNA damage and repair mechanisms, epithelial-to-mesenchymal transition, hypoxia, telomeres and telomerase, and cancer metabolism pathways .
Molecular Mechanism
This compound interrupts the ATP hydrolysis process of HSP90, inhibiting the stabilization and correct folding of client proteins . This leads to the degradation of these proteins and inhibition of tumor growth . It also induces changes in gene expression, affecting various oncogenic signaling pathways .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to have activity on both daily and intermittent dosing schedules, providing dose schedule flexibility for clinical studies
Dosage Effects in Animal Models
Oral administration of this compound has led to the degradation of Hsp90 client proteins measured in tumor tissue and resulted in the inhibition of tumor growth in several human tumor xenograft models . The first-generation drug this compound completely inhibits tumor growth in murine cancer models when administered orally at its maximum tolerated dose (MTD, 625 mg/kg/week, p.o.) .
Metabolic Pathways
This compound is extensively metabolized primarily via hydroxylation of the methyl group (M7), O-demethylation (M2), and to a lesser extent by glutathione conjugation (M8 and M9). The majority of M7 in dog hepatocytes was further metabolized to form the carboxylic acid (M3) and glucuronide conjugate (M4) .
Subcellular Localization
Given that it targets Hsp90, a molecular chaperone that is widely expressed and functions in the maturation and stabilization of cellular proteins , it is likely that this compound is localized to areas where Hsp90 and its client proteins are found.
Preparation Methods
BIIB021 is a fully synthetic compound. The synthetic route involves the preparation of a purine scaffold, which is then functionalized to introduce the necessary substituents. The compound is synthesized by substituting a chlorine atom at position 6 and a (4-methoxy-3,5-dimethylpyridin-2-yl)methyl group at position 9 of the purine ring . The industrial production methods involve optimizing the reaction conditions to achieve high yield and purity, ensuring the compound’s efficacy and safety for clinical use .
Chemical Reactions Analysis
BIIB021 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products.
Substitution: this compound can undergo substitution reactions where specific substituents on the purine ring are replaced with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
BIIB021 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound to study the inhibition of Hsp90 and its effects on protein folding and stability.
Biology: The compound is used to investigate the role of Hsp90 in various cellular processes, including cell cycle regulation, apoptosis, and stress response.
Medicine: this compound is being studied for its potential as an anticancer agent. .
Comparison with Similar Compounds
BIIB021 is unique compared to other Hsp90 inhibitors due to its fully synthetic nature and oral availability. Similar compounds include:
Geldanamycin: A natural product-based Hsp90 inhibitor that binds in the ATP-binding site of Hsp90.
Radicicol: Another natural product-based Hsp90 inhibitor with a different chemical structure.
Triptolide: A histone acetyltransferase inhibitor that has shown combined effects with this compound in inducing cytotoxicity
This compound’s synthetic nature and oral availability make it a promising candidate for clinical use, offering dose schedule flexibility and potential biomarkers for clinical trials .
Properties
IUPAC Name |
6-chloro-9-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN6O/c1-7-4-17-9(8(2)11(7)22-3)5-21-6-18-10-12(15)19-14(16)20-13(10)21/h4,6H,5H2,1-3H3,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDDKSCVCJTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN2C=NC3=C2N=C(N=C3Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025952 | |
| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848695-25-0 | |
| Record name | [6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9H-purin-2-yl]amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=848695-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIIB021 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848695250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIIB021 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12359 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6-Chloro-9-(4-methoxy-3,5-dimethylpyridin-2-ylmethyl)-9h-purin-2-yl)amin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIIB 021 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIIB021 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851B9FQ7Q0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


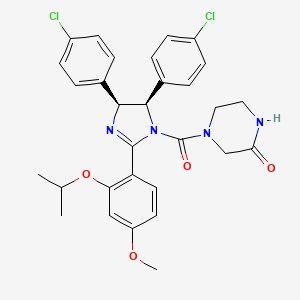
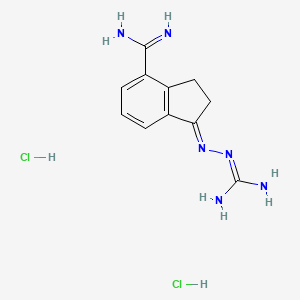

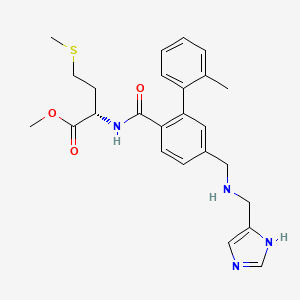
![N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide](/img/structure/B1683901.png)
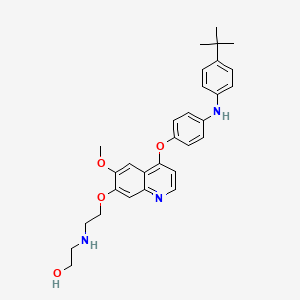
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)
